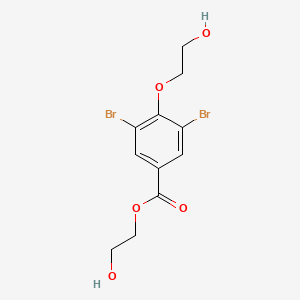
2-Hydroxyethyl 3,5-dibromo-4-(2-hydroxyethoxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxyethyl 3,5-dibromo-4-(2-hydroxyethoxy)benzoate is an organic compound with the molecular formula C11H12Br2O5. This compound is characterized by the presence of two bromine atoms, a benzoate group, and hydroxyethoxy substituents. It is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl 3,5-dibromo-4-(2-hydroxyethoxy)benzoate typically involves the esterification of 3,5-dibromo-4-hydroxybenzoic acid with ethylene glycol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxyethyl 3,5-dibromo-4-(2-hydroxyethoxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The hydroxyethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atoms or to convert the ester groups to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).
Major Products Formed
Substitution: Derivatives with different functional groups replacing the bromine atoms.
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, debrominated compounds.
Aplicaciones Científicas De Investigación
2-Hydroxyethyl 3,5-dibromo-4-(2-hydroxyethoxy)benzoate is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Employed in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Hydroxyethyl 3,5-dibromo-4-(2-hydroxyethoxy)benzoate involves its interaction with specific molecular targets. The bromine atoms and hydroxyethoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dibromo-4-hydroxybenzoic acid: A precursor in the synthesis of 2-Hydroxyethyl 3,5-dibromo-4-(2-hydroxyethoxy)benzoate.
4-[(2-hydroxyethoxy)carbonyl]benzoate: A structurally similar compound with different substituents.
Uniqueness
This compound is unique due to its specific combination of bromine atoms and hydroxyethoxy groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
60568-32-3 |
|---|---|
Fórmula molecular |
C11H12Br2O5 |
Peso molecular |
384.02 g/mol |
Nombre IUPAC |
2-hydroxyethyl 3,5-dibromo-4-(2-hydroxyethoxy)benzoate |
InChI |
InChI=1S/C11H12Br2O5/c12-8-5-7(11(16)18-4-2-15)6-9(13)10(8)17-3-1-14/h5-6,14-15H,1-4H2 |
Clave InChI |
UQPMQYMAYKGTGA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Br)OCCO)Br)C(=O)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


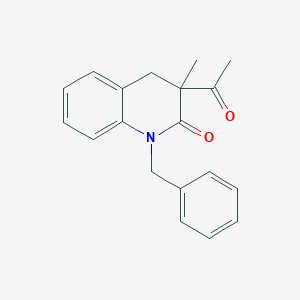

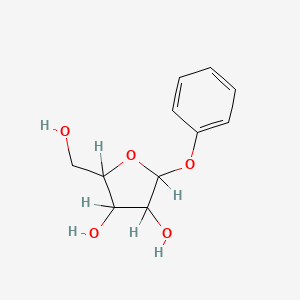
![1-[(Z)-[(2E)-1-(4-methoxyphenyl)-2-(methylcarbamothioylhydrazinylidene)ethylidene]amino]-3-methylthiourea](/img/structure/B14621774.png)
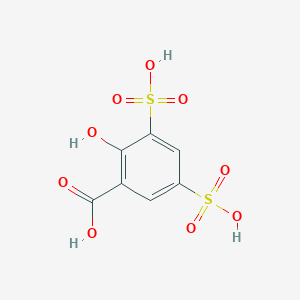
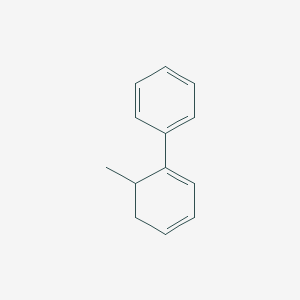
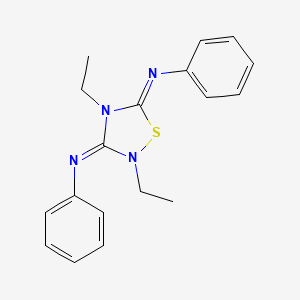


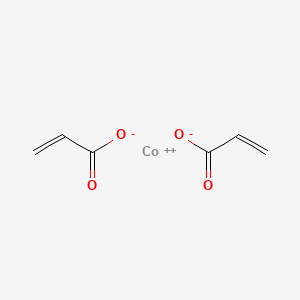
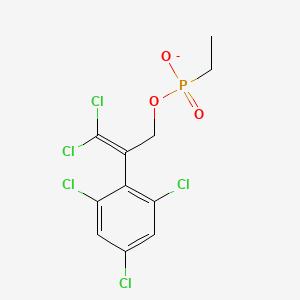
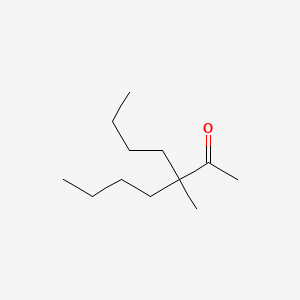
![[2-(Methoxymethyl)penta-1,4-dien-3-yl]benzene](/img/structure/B14621821.png)

